Ethyl 2-amino-3-cyclobutylpropanoate Ethyl 2-amino-3-cyclobutylpropanoate
Brand Name: Vulcanchem
CAS No.: 394735-17-2
VCID: VC3755790
InChI: InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)6-7-4-3-5-7/h7-8H,2-6,10H2,1H3
SMILES: CCOC(=O)C(CC1CCC1)N
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

Ethyl 2-amino-3-cyclobutylpropanoate

CAS No.: 394735-17-2

Cat. No.: VC3755790

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-3-cyclobutylpropanoate - 394735-17-2

Specification

CAS No. 394735-17-2
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name ethyl 2-amino-3-cyclobutylpropanoate
Standard InChI InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)6-7-4-3-5-7/h7-8H,2-6,10H2,1H3
Standard InChI Key LBMYKRXWOHTRIK-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC1CCC1)N
Canonical SMILES CCOC(=O)C(CC1CCC1)N

Introduction

Chemical Structure and Properties

Ethyl 2-amino-3-cyclobutylpropanoate (CAS: 394735-17-2) is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . The compound is structurally characterized as a derivative of propanoic acid, featuring an amino group at the 2-position and a cyclobutyl ring attached via a methylene bridge at the 3-position.

Key Structural Features

The compound possesses several distinctive structural elements:

  • A primary amino group at the 2-position

  • A cyclobutyl ring connected through a methylene bridge

  • An ethyl ester functional group

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
IUPAC Nameethyl 2-amino-3-cyclobutylpropanoate
InChIInChI=1S/C9H17NO2/c1-2-12-9(11)8(10)6-7-4-3-5-7/h7-8H,2-6,10H2,1H3
InChI KeyLBMYKRXWOHTRIK-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C(CC1CCC1)N
AppearanceNot specified in the literature
SolubilityRequires DMSO for initial dissolution in biological studies

Synthesis Methods

The synthesis of Ethyl 2-amino-3-cyclobutylpropanoate typically involves esterification processes and can be achieved through several synthetic routes.

Standard Synthetic Approach

The most common synthesis method involves the esterification of 2-amino-3-cyclobutylpropanoic acid with ethanol. This reaction is generally catalyzed by acids such as sulfuric acid or hydrochloric acid under reflux conditions to facilitate the esterification process.

The reaction can be represented as:
2-amino-3-cyclobutylpropanoic acid + ethanol → Ethyl 2-amino-3-cyclobutylpropanoate + water

Industrial Production Methods

In industrial settings, the synthesis of Ethyl 2-amino-3-cyclobutylpropanoate employs more sophisticated techniques:

  • Continuous flow reactors are utilized to optimize reaction conditions and improve yield

  • Recyclable catalysts and solvents are employed to enhance process sustainability

  • The production may involve monitoring systems to ensure consistent product quality

Chemical Reactions

Ethyl 2-amino-3-cyclobutylpropanoate can participate in various chemical reactions owing to its functional groups.

Oxidation Reactions

The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids. Common oxidizing agents used include potassium permanganate and chromium trioxide.

Reduction Reactions

Reduction of Ethyl 2-amino-3-cyclobutylpropanoate can lead to the formation of primary amines or alcohols, depending on the reducing agent employed. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reactions

Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents like alkyl halides or acyl chlorides are often used for these substitution reactions.

Reaction Table

Reaction TypeReagentsMajor ProductsApplications
OxidationKMnO4, CrO3Ketones, Carboxylic acidsSynthetic intermediates
ReductionLiAlH4, NaBH4Primary amines, AlcoholsPharmaceutical precursors
SubstitutionAlkyl halides, Acyl chloridesAlkylated/Acylated derivativesBuilding blocks for complex molecules

Biological Activity

Ethyl 2-amino-3-cyclobutylpropanoate exhibits various biological activities that make it valuable in pharmacological research.

Enzyme Interactions

Research indicates that this compound may interact with various biomolecules due to its amino group, which can form hydrogen bonds with active sites on enzymes or receptors. These interactions could modulate biochemical pathways, suggesting potential therapeutic applications.

Studies have shown that the compound may act as an inhibitor for certain enzymes, particularly LAT1 (L-type amino acid transporter 1), which plays a crucial role in tumor growth by facilitating the transport of large neutral amino acids into cells.

Pharmacokinetic Properties

Animal model studies have shown that Ethyl 2-amino-3-cyclobutylpropanoate demonstrates favorable pharmacokinetic properties, including moderate oral bioavailability and a half-life suitable for therapeutic applications. Toxicity assessments have indicated low toxicity levels in preliminary studies, making it a candidate for further development in drug formulation.

Activity TypeDescriptionPotential Application
Enzyme InhibitionModulates activity through bindingTherapeutic targeting
Receptor BindingInfluences signaling pathwaysDrug development
Anticancer ActivityInhibits cancer cell proliferationOncology research

Comparison with Similar Compounds

Ethyl 2-amino-3-cyclobutylpropanoate possesses distinctive characteristics when compared to structurally related compounds.

Structural Analogs

Several related compounds differ from Ethyl 2-amino-3-cyclobutylpropanoate in terms of ring structure:

  • Ethyl 2-amino-3-cyclopropylpropanoate (smaller ring size)

  • Ethyl 2-amino-3-cyclopentylpropanoate (larger ring size)

  • Ethyl 2-amino-3-cyclohexylpropanoate (much larger ring size)

Comparative Analysis

The unique cyclobutyl ring in Ethyl 2-amino-3-cyclobutylpropanoate imparts distinct steric and electronic properties compared to its analogs. These differences affect the compound's reactivity, stability, and biological activity as shown in the following table:

CompoundStructural FeatureBinding AffinityBiological Activity
Ethyl 2-amino-3-cyclobutylpropanoateCyclobutyl ringHigherInhibits LAT1; anticancer activity
Ethyl 2-amino-3-cyclopropylpropanoateCyclopropyl ringLowerDifferent activity profile
Ethyl 2-amino-3-cyclopentylpropanoateCyclopentyl ringVariableDifferent steric effects
Ethyl 2-amino-3-cyclohexylpropanoateCyclohexyl ringLowerAltered biological targeting

Applications in Research and Industry

Ethyl 2-amino-3-cyclobutylpropanoate finds applications in various fields due to its unique structure and properties.

Synthetic Chemistry

In synthetic organic chemistry, Ethyl 2-amino-3-cyclobutylpropanoate serves as a valuable building block for the synthesis of more complex organic molecules. Its structural characteristics allow for various chemical modifications, making it useful in creating diverse chemical libraries.

Pharmaceutical Research

The compound shows promise in pharmaceutical research:

  • As an intermediate in drug development

  • For structure-activity relationship studies

  • In the development of enzyme inhibitors

Biological Research

In biological research, Ethyl 2-amino-3-cyclobutylpropanoate is used to:

  • Study enzyme-substrate interactions

  • Investigate receptor binding mechanisms

  • Explore novel therapeutic targets

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